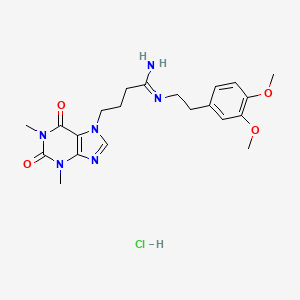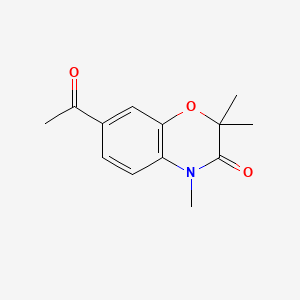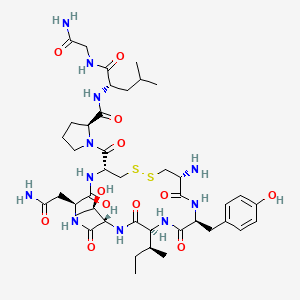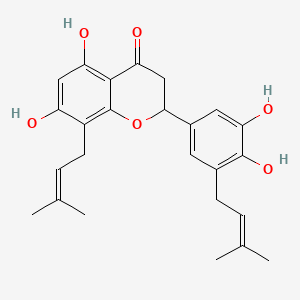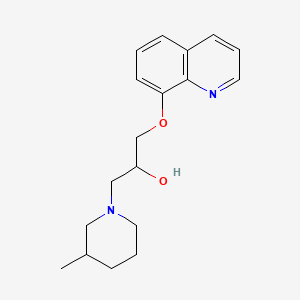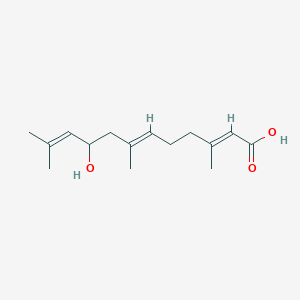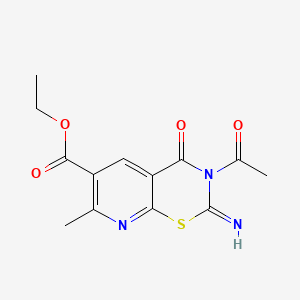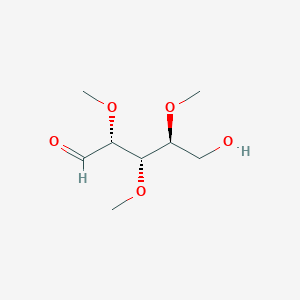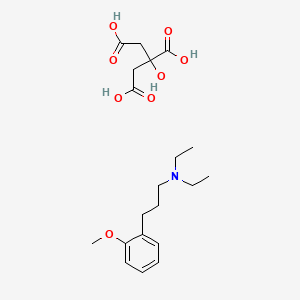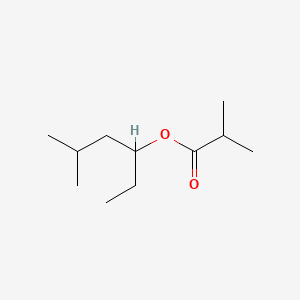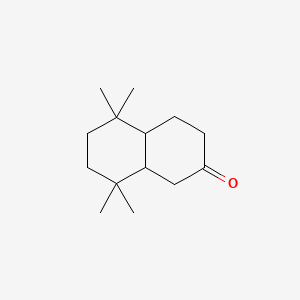
Octahydro-5,5,8,8-tetramethylnaphthalene-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 277-796-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number and is subject to various regulatory frameworks within the European Union.
Preparation Methods
The preparation methods for EINECS 277-796-3 involve both synthetic routes and industrial production techniques. The synthetic routes typically include specific reaction conditions such as temperature, pressure, and the use of catalysts. Industrial production methods often involve large-scale chemical processes that ensure the compound is produced efficiently and in high purity .
Chemical Reactions Analysis
EINECS 277-796-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EINECS 277-796-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of EINECS 277-796-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are determined through detailed scientific studies .
Comparison with Similar Compounds
EINECS 277-796-3 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties and potential advantages over other substances. Similar compounds include those with similar molecular structures or functional groups .
Properties
CAS No. |
74271-19-5 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-3,4,4a,6,7,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H24O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h11-12H,5-9H2,1-4H3 |
InChI Key |
HFAVPFDUOLOEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2C1CCC(=O)C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



